6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one
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Overview
Description
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one is a tricyclic quinazoline alkaloid. This compound features a six-membered ring annelated to a quinazoline ring, which is a structural motif found in various biologically active molecules . The molecular formula of this compound is C12H11BrN2O .
Preparation Methods
The synthesis of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzamide with bromoacetaldehyde diethyl acetal in the presence of a base can lead to the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one can be compared with other similar compounds, such as:
6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one:
2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: The nitro group introduces different reactivity and potential biological effects.
The uniqueness of this compound lies in its bromine substitution, which can enhance its reactivity and provide opportunities for further functionalization.
Properties
CAS No. |
71540-69-7 |
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Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
6-bromo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H11BrN2O/c13-9-5-3-7-15-11(9)14-10-6-2-1-4-8(10)12(15)16/h1-2,4,6,9H,3,5,7H2 |
InChI Key |
QYIZLJJFMAJKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3C(=O)N2C1)Br |
Origin of Product |
United States |
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